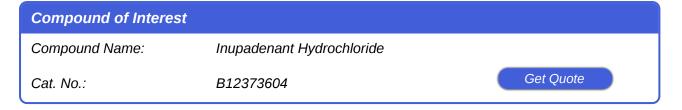


Assessing Inupadenant Target Engagement in Tumor Biopsies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (EOS-850) is an orally active and highly selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor that plays a critical role in suppressing antitumor immunity.[1][2][3][4] High concentrations of adenosine in the tumor microenvironment (TME) activate A2AR on immune cells, leading to the inhibition of T-cell proliferation and activation.[2][3][4] By blocking this interaction, Inupadenant aims to restore and enhance the anti-tumor immune response.[2][3] These application notes provide a comprehensive guide to assessing the target engagement of Inupadenant in tumor biopsies, a crucial step in both preclinical and clinical development. The following sections detail the A2A receptor signaling pathway, key experimental approaches to measure target engagement, and detailed protocols for these assays.

A2A Receptor Signaling Pathway

The A2A receptor is coupled to the Gs alpha subunit of G proteins.[5] Upon adenosine binding, Gs alpha activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[5] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in immune

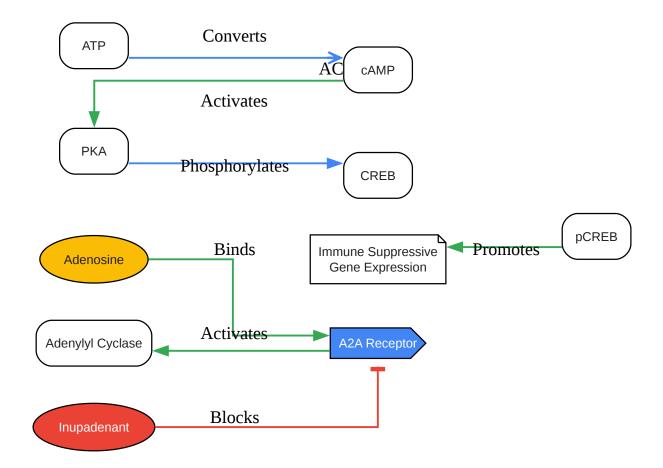




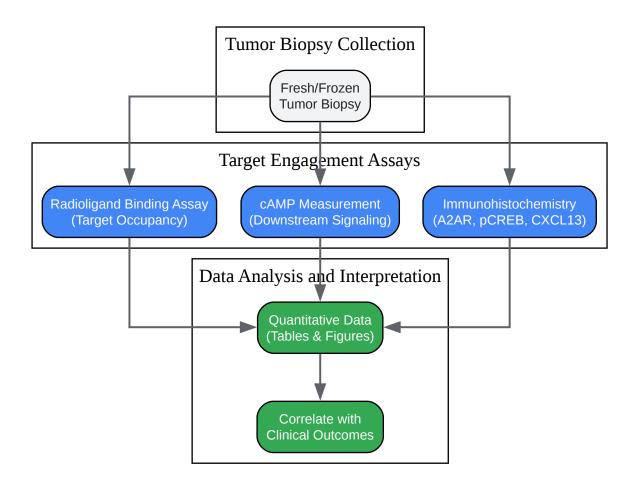


suppression.[6] Inupadenant, by blocking the A2A receptor, is expected to inhibit this signaling cascade, leading to reduced intracellular cAMP and pCREB levels.

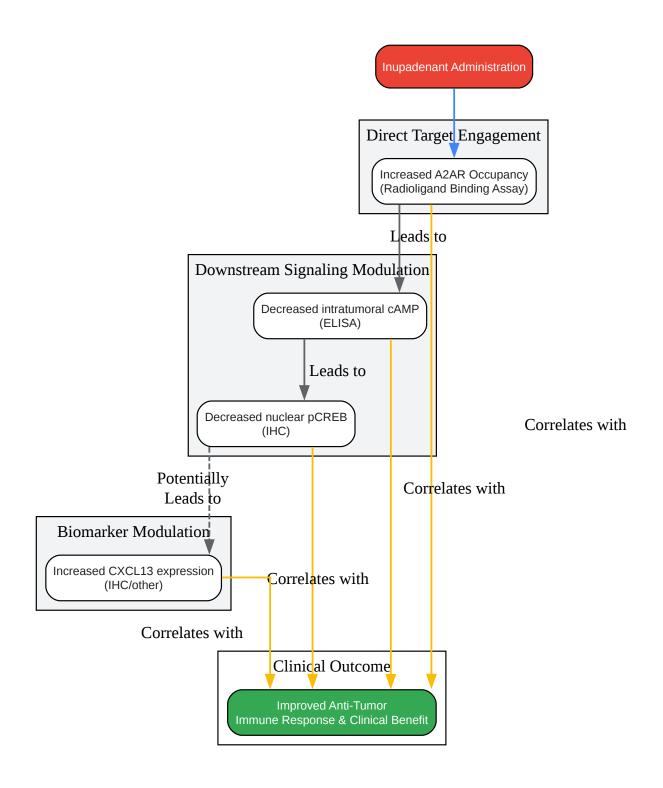












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